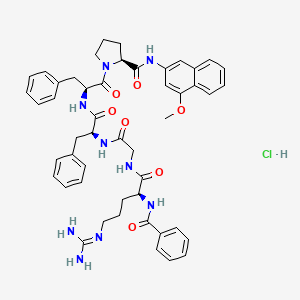

![molecular formula C13H9Br2ClN2 B1384042 6-溴-2-(4-溴苯基)咪唑并[1,2-a]吡啶盐酸盐 CAS No. 1228304-12-8](/img/structure/B1384042.png)

6-溴-2-(4-溴苯基)咪唑并[1,2-a]吡啶盐酸盐

描述

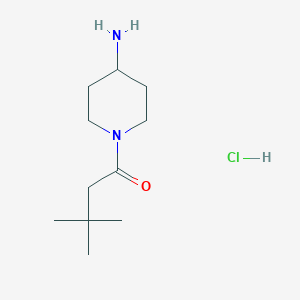

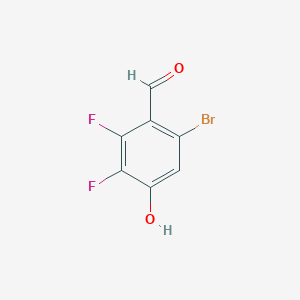

“6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl” is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecule is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a] pyridine rings . An intramolecular C—H N hydrogen bond with an S(5) ring motif is present .Chemical Reactions Analysis

The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学研究应用

杂化结构的合成

该化合物 6-溴-2-(4-溴苯基)咪唑并[1,2-a]吡啶盐酸盐已参与复杂有机结构的合成。例如,它已用于合成 11H-茚并[1',2':4,5]咪唑并[1,2-a]吡啶-11-酮,这是一种将茚并酮与咪唑并[1,2-a]吡啶相结合的结构。该合成涉及级联反应,包括钯催化的 CO 插入和 C-H 键活化 (Ju Zhang, Xinying Zhang, Xuesen Fan, 2016).

缓蚀

研究还探讨了咪唑并[1,2-a]吡啶衍生物作为缓蚀剂的应用。6-溴-2-(4-氯苯基)-3-(丙-2-炔-1-基)-3H-咪唑并[4,5-b]吡啶和 6-溴-2-(4-氯苯基)-3-癸基-3H-咪唑并[4,5-b]吡啶等衍生物已显示出对酸性环境中低碳钢腐蚀的显着抑制作用。抑制过程得到了包括动电位极化、电化学阻抗谱和分子动力学模拟在内的详细研究的支持 (A. Saady et al., 2021).

分子对接和潜在抑制剂的合成

已合成和表征了新型 6-溴-咪唑并[4,5-b]吡啶衍生物,旨在作为酪氨酰-tRNA 合成酶等酶的抑制剂的潜在应用。这项研究不仅涉及合成,还涉及分子对接研究,以了解这些化合物与特定酶的结合亲和力,从而深入了解其潜在的治疗应用 (Zainab Jabri et al., 2023).

安全和危害

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their broad spectrum of biological activity profiles .

Mode of Action

It’s worth noting that the imidazo[1,2-a]pyridine core is known to interact with various targets through different mechanisms, depending on the substitution pattern .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with an imidazo[1,2-a]pyridine core have been shown to exhibit anti-bacterial action against certain strains of bacteria .

Action Environment

It is generally recommended to store such compounds in a cool, dry, well-ventilated area .

属性

IUPAC Name |

6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2N2.ClH/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKFYISRBMUHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)

![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)